Z-Ile-Leu-aldehyde

Description

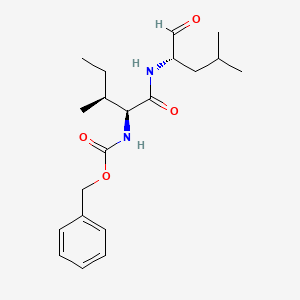

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S,3S)-3-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4/c1-5-15(4)18(19(24)21-17(12-23)11-14(2)3)22-20(25)26-13-16-9-7-6-8-10-16/h6-10,12,14-15,17-18H,5,11,13H2,1-4H3,(H,21,24)(H,22,25)/t15-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQLUFQGNVGLKR-SZMVWBNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-Ile-Leu-aldehyde: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Ile-Leu-aldehyde, also known as Z-IL-CHO or Gamma-Secretase Inhibitor XII (GSI-XII), is a synthetic peptide aldehyde that has garnered significant attention in biomedical research. Its unique chemical structure allows it to act as a potent, reversible inhibitor of several key cellular proteases, primarily the proteasome, calpains, and γ-secretase. This multi-targeted inhibitory profile makes this compound a valuable tool for dissecting complex cellular signaling pathways and a potential scaffold for the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Covalent Inhibition of Proteases

This compound's primary mechanism of action lies in its ability to form a reversible covalent bond with the active site of target proteases. The aldehyde functional group is highly electrophilic and readily reacts with the hydroxyl group of serine or the thiol group of cysteine residues present in the catalytic centers of these enzymes. This interaction forms a transient hemiacetal or hemithioacetal adduct, respectively, which effectively blocks the enzyme's catalytic activity.

Inhibition of the Ubiquitin-Proteasome System

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis, cell cycle progression, and apoptosis. This compound, as a dipeptidyl aldehyde, demonstrates inhibitory activity against the chymotrypsin-like activity of the proteasome.

Quantitative Data: Proteasome Inhibition

The inhibitory potency of this compound (referred to as ZLLal in some literature) against the proteasome has been quantified, showcasing a degree of selectivity when compared to its tri-leucine counterpart, MG-132 (ZLLLal).

| Inhibitor | Proteasome Activity Assay | IC50 | Reference |

| This compound (ZLLal) | Suc-LLVY-MCA Degradation | 120 µM | [1] |

| Z-LLL-MCA Degradation | 110 µM | [1] |

Signaling Pathway: Proteasome Inhibition and Apoptosis Induction

Caption: Inhibition of the 26S proteasome by this compound.

Experimental Protocol: Proteasome Activity Assay

A common method to quantify proteasome activity and its inhibition is through a fluorometric assay using a specific substrate.

Objective: To determine the IC50 of this compound against the chymotrypsin-like activity of the 20S proteasome.

Materials:

-

Purified 20S proteasome

-

This compound

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5

-

Fluorogenic substrate: Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in Assay Buffer.

-

In a 96-well plate, add the purified 20S proteasome to each well.

-

Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the Suc-LLVY-AMC substrate to each well.

-

Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Caption: Experimental workflow for determining proteasome inhibition.

Inhibition of Calpains

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. Their dysregulation is implicated in various pathological conditions, including neurodegeneration and cataract formation. This compound is a potent inhibitor of calpain activity.

Quantitative Data: Calpain Inhibition

| Inhibitor | Target | IC50 | Reference |

| This compound (ZLLal) | Calpain | 1.20 µM | [1] |

Experimental Protocol: Calpain Activity Assay

Objective: To measure the inhibitory effect of this compound on calpain activity.

Materials:

-

Purified calpain-1 or calpain-2

-

This compound

-

Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM DTT, 1 mM CaCl2

-

Fluorogenic substrate: N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin (Suc-LY-AMC) or N-Acetyl-Leu-Leu-Tyr-7-amido-4-methylcoumarin (Ac-LLY-AMC)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution and serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the purified calpain enzyme to each well.

-

Add the different concentrations of this compound.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the fluorogenic calpain substrate.

-

Measure the fluorescence intensity at 37°C in kinetic mode.

-

Calculate the rate of reaction and determine the IC50 value as described for the proteasome assay.

Inhibition of γ-Secretase and Notch Signaling

γ-Secretase is an intramembrane protease complex responsible for the cleavage of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor. Inhibition of γ-secretase by this compound disrupts the Notch signaling pathway, which is crucial for cell-cell communication, proliferation, and differentiation.

Quantitative Data: γ-Secretase Inhibition

While specific IC50 values for this compound against γ-secretase are not consistently reported in publicly available literature, it is widely described as a potent and competitive inhibitor.[2][3]

Signaling Pathway: γ-Secretase and Notch Signaling Inhibition

Caption: this compound inhibits γ-secretase, blocking Notch signaling.

Experimental Protocol: In Vitro γ-Secretase Activity Assay

Objective: To assess the inhibitory potential of this compound on γ-secretase activity.

Materials:

-

Cell membranes prepared from cells overexpressing a γ-secretase substrate (e.g., APP-C99)

-

This compound

-

Assay Buffer: 50 mM MES, pH 6.0, 150 mM NaCl, 2 mM EDTA, 2 mM EGTA, 0.5% CHAPSO

-

DMSO

-

ELISA kit for detecting the cleavage product (e.g., Aβ40 or Aβ42)

Procedure:

-

Prepare a stock solution and serial dilutions of this compound in DMSO.

-

Incubate the cell membranes with the different concentrations of this compound in the assay buffer at 37°C for 2-4 hours.

-

Terminate the reaction.

-

Quantify the amount of the cleavage product (e.g., Aβ40) in the supernatant using a specific ELISA kit.

-

Plot the amount of product generated against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a versatile and potent inhibitor of multiple key cellular proteases. Its ability to target the proteasome, calpains, and γ-secretase provides researchers with a powerful tool to investigate fundamental cellular processes. For drug development professionals, the peptide aldehyde scaffold of this compound offers a promising starting point for the design of more selective and potent inhibitors for therapeutic applications in oncology, neurology, and beyond. This guide has provided a comprehensive overview of its mechanisms of action, supported by quantitative data and detailed experimental protocols, to facilitate its effective use in the laboratory and in the pursuit of novel therapeutic strategies.

References

Z-Ile-Leu-aldehyde: An In-depth Technical Guide to its Function as a Gamma-Secretase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-Ile-Leu-aldehyde, also known as Z-IL-CHO or GSI-XII, is a potent, cell-permeable, and competitive peptide aldehyde inhibitor of gamma-secretase.[1][2][3][4] This complex enzyme plays a crucial role in intramembrane proteolysis, most notably in the processing of the Amyloid Precursor Protein (APP) and the Notch receptor. By inhibiting gamma-secretase, this compound effectively blocks the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[5] Simultaneously, it inhibits Notch signaling, a pathway vital for cell-fate determination, which necessitates careful consideration in therapeutic applications.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibition data for related compounds, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

The Gamma-Secretase Signaling Pathway

Gamma-secretase is a multi-subunit protease complex responsible for the cleavage of numerous type I transmembrane proteins.[6] Its two most studied substrates are the Amyloid Precursor Protein (APP) and the Notch receptor.

-

APP Processing: In the amyloidogenic pathway, APP is first cleaved by beta-secretase (BACE1), generating a membrane-bound C-terminal fragment (CTFβ or C99). Gamma-secretase then cleaves C99 at multiple sites within its transmembrane domain, leading to the production and secretion of amyloid-beta (Aβ) peptides of varying lengths (e.g., Aβ40 and Aβ42) and the release of the APP intracellular domain (AICD) into the cytoplasm.[5] The accumulation of Aβ peptides, particularly Aβ42, is a primary pathological hallmark of Alzheimer's disease.

-

Notch Signaling: The Notch signaling pathway is critical for intercellular communication and regulating cell differentiation. Upon ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. The final cleavage, mediated by gamma-secretase, releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it acts as a transcriptional co-activator, regulating the expression of target genes involved in development and cellular homeostasis.[1][4]

This compound, by inhibiting the catalytic activity of gamma-secretase, prevents the cleavage of both C99 and the Notch receptor, thereby blocking the production of Aβ and the release of NICD.

Quantitative Data: Inhibition of Gamma-Secretase

| Inhibitor | Assay Type | Target | IC50 Value | Reference |

| DAPT (GSI-IX) | Cell-based (Aβ ELISA) | Total Aβ | 115 nM | [MedChemExpress] |

| DAPT (GSI-IX) | Cell-based (Aβ ELISA) | Aβ42 | 200 nM | [MedChemExpress] |

| Compound E | Cell-free | Aβ40 | 0.24 nM | [MedChemExpress] |

| Compound E | Cell-free | Aβ42 | 0.37 nM | [MedChemExpress] |

| Compound E | Cell-free | Notch | 0.32 nM | [MedChemExpress] |

| LY-411575 | Cell-free (membrane) | γ-secretase | 0.078 nM | [MedChemExpress] |

| LY-411575 | Cell-based | γ-secretase | 0.082 nM | [MedChemExpress] |

| LY-411575 | Cell-based | Notch S3 cleavage | 0.39 nM | [MedChemExpress] |

| Semagacestat | Cell-free | Aβ42 | 10.9 nM | [MedChemExpress] |

| Semagacestat | Cell-free | Aβ40 | 12.1 nM | [MedChemExpress] |

| Semagacestat | Cell-free | Notch | 14.1 nM | [MedChemExpress] |

| Avagacestat | Cell-based | Aβ42 | 0.27 nM | [MedChemExpress] |

| Avagacestat | Cell-based | Aβ40 | 0.30 nM | [MedChemExpress] |

| Avagacestat | Cell-based | NICD | 0.84 nM | [MedChemExpress] |

Note: IC50 values can vary depending on the specific assay conditions, substrate concentration, and cell line used.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound on gamma-secretase.

In Vitro (Cell-Free) Gamma-Secretase Activity Assay

This assay measures the direct inhibitory effect of this compound on gamma-secretase activity using a purified or enriched enzyme preparation and a synthetic substrate.

Materials:

-

Gamma-secretase enzyme preparation (e.g., from cultured cells like HEK293T or IMR-32)

-

Fluorogenic gamma-secretase substrate (e.g., a peptide sequence spanning the APP cleavage site flanked by a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, with a mild detergent like CHAPSO)

-

This compound stock solution (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Enzyme Preparation: Prepare a membrane fraction containing gamma-secretase from a suitable cell line. Solubilize the membrane proteins using a detergent-containing buffer.

-

Assay Setup: In a 96-well black microplate, add the assay buffer.

-

Inhibitor Addition: Add serial dilutions of this compound (or vehicle control, e.g., DMSO) to the wells.

-

Enzyme Addition: Add the solubilized gamma-secretase preparation to each well.

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to each well.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence over time (e.g., every 5 minutes for 1-2 hours) at the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for Aβ Production (ELISA)

This assay measures the effect of this compound on the production of Aβ in a cellular context.

Materials:

-

A cell line that produces detectable levels of Aβ (e.g., HEK293 cells stably overexpressing APP, or SH-SY5Y neuroblastoma cells).

-

Cell culture medium and supplements.

-

This compound stock solution (dissolved in DMSO).

-

Cell lysis buffer.

-

Aβ40 and Aβ42 sandwich ELISA kits.

-

Microplate reader for absorbance.

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate (e.g., 24- or 48-well) at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere overnight.

-

Compound Treatment: The next day, replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for Aβ production and secretion into the medium.

-

Sample Collection:

-

Conditioned Medium: Carefully collect the cell culture supernatant, which contains the secreted Aβ peptides. Centrifuge to remove any detached cells and store at -80°C until analysis.

-

Cell Lysate (Optional): Wash the cells with PBS and lyse them to measure intracellular Aβ or APP fragments.

-

-

Aβ Quantification (ELISA):

-

Follow the manufacturer's protocol for the Aβ40 and Aβ42 ELISA kits.

-

Briefly, add the conditioned medium samples (and standards) to the antibody-coated microplate.

-

Incubate, wash, and add the detection antibody.

-

Incubate, wash, and add the enzyme conjugate.

-

Incubate, wash, and add the substrate solution.

-

Stop the reaction and measure the absorbance at the specified wavelength.

-

-

Data Analysis: Generate a standard curve from the absorbance readings of the Aβ standards. Use the standard curve to calculate the concentration of Aβ40 and Aβ42 in each sample. Plot the percentage of Aβ reduction against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for the inhibition of Aβ40 and Aβ42 production.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the preclinical evaluation of a gamma-secretase inhibitor like this compound.

Conclusion

This compound serves as a valuable research tool for studying the physiological and pathological roles of gamma-secretase. Its potent and competitive inhibitory action on both APP and Notch processing underscores the dual functionality of its target enzyme. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other gamma-secretase inhibitors. Further research, particularly in determining its precise inhibitory constants and exploring its selectivity profile, will be crucial for delineating its potential as a therapeutic lead. The provided diagrams offer a clear visual representation of the complex signaling pathways and the logical progression of inhibitor characterization, aiding researchers in their drug discovery and development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Major Carboxyl terminal fragments generated by Gamma-secretase processing of the Alzheimer’s amyloid precursor are 50 and 51 aa in length - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of Z-Ile-Leu-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity

Z-Ile-Leu-aldehyde , also known by the synonyms γ-Secretase Inhibitor XII (GSI-XII) and Z-IL-CHO , is a potent, cell-permeable, and competitive peptide aldehyde inhibitor.[1][2][3][4][5] Its primary biological activities are the inhibition of γ-secretase and the consequential blockade of the Notch signaling pathway.[1][2][3][4]

While its peptide aldehyde structure bears resemblance to certain calpain and proteasome inhibitors, its principal and most well-documented role is in the modulation of the γ-secretase enzyme complex. Any activity against other proteases like calpain or the proteasome is considered significantly less potent.

Quantitative Inhibition Data

While widely cited as a potent inhibitor, specific IC50 or K_i_ values for this compound are not consistently reported across publicly available scientific literature. However, its effective concentrations in various in vitro and in vivo experimental models provide a strong indication of its potency. The following table summarizes these observed effective concentrations.

| Target/System | Assay Type | Species | Concentration/Dosage | Observed Effect |

| Notch Signaling | Cell Viability/Apoptosis Assay | Murine Multiple Myeloma Cells (MOPC315.BM) | 10-15 µM | Blocked Notch signaling, reduced cell viability, and induced apoptosis.[4] |

| Osteoclast Differentiation | RANKL-stimulated RAW264.7 cells | Murine Monocyte/Macrophage | 10 µM | Impaired osteoclast differentiation.[4] |

| Notch Activity in Cancer | Apoptosis Assay | Human Breast Cancer Cells | 8-15 µM | Triggered a potent apoptotic response through Notch inhibition.[4] |

| Cancer Stem-like Cells | Mammosphere Formation Assay | Human Breast Cancer Cells | Not Specified | Dramatically prevented in vitro mammosphere formation.[4] |

| Th17 Cell Differentiation | In vitro polarization assay | Murine CD4+ T cells | 25 µM | Significantly downregulated Th17-associated cytokine levels.[3] |

| Myeloma Bone Disease | In vivo mouse model (MOPC315.BM) | Mouse | 10 mg/kg (intraperitoneal) | Reduced myeloma-specific paraprotein levels and diminished osteolytic lesions.[3][4] |

| Rhabdomyosarcoma | In vivo mouse model | Mouse | 5 mg/kg (intraperitoneal) | Blocked embryonal rhabdomyosarcoma tumorigenesis.[4] |

Signaling Pathway Analysis: Notch Inhibition

This compound's primary mechanism of action is the inhibition of γ-secretase, a key enzyme in the Notch signaling pathway. This pathway is crucial for cell-cell communication, regulating cell fate decisions, proliferation, differentiation, and apoptosis.

The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage is mediated by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL, leading to the transcription of downstream target genes, such as those in the Hes and Hey families. By inhibiting γ-secretase, this compound prevents the release of NICD, thereby blocking the entire downstream signaling cascade.

Experimental Protocols

γ-Secretase Activity Assay (Fluorogenic Substrate-based)

This protocol outlines a general method for determining γ-secretase activity in cell lysates using a fluorogenic substrate.

1. Materials:

-

Cells or tissue of interest

-

Cell Lysis Buffer (e.g., containing a mild non-ionic detergent)

-

γ-Secretase Substrate (peptide conjugated to a fluorophore and a quencher, e.g., EDANS/DABCYL)

-

This compound (or other inhibitors)

-

96-well black microplate

-

Fluorometric microplate reader

2. Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with cold PBS.

-

Lyse the cell pellet in cold Lysis Buffer.

-

Incubate on ice and then centrifuge to pellet cell debris.

-

Collect the supernatant containing the cell lysate. Determine protein concentration.

-

-

Assay Setup:

-

In a 96-well black microplate, add cell lysate to each well.

-

Add this compound at various concentrations to the test wells. Include a vehicle control.

-

Add the γ-secretase fluorogenic substrate to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Notch Signaling Reporter Assay (Luciferase-based)

This protocol describes a cell-based assay to measure the effect of this compound on Notch signaling activity.

1. Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmid for a Notch receptor

-

Luciferase reporter plasmid with a Notch-responsive promoter (e.g., containing CSL binding sites)

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

2. Procedure:

-

Cell Transfection:

-

Co-transfect cells with the Notch receptor expression plasmid and the Notch-responsive luciferase reporter plasmid.

-

-

Inhibitor Treatment:

-

After transfection, treat the cells with various concentrations of this compound or a vehicle control.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

-

Measurement:

-

Measure the luminescence using a luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of Notch signaling.

-

References

Z-Ile-Leu-aldehyde (CAS: 161710-10-7): A Technical Guide for Researchers

An In-depth Examination of the Potent γ-Secretase and Notch Signaling Inhibitor

This technical guide provides a comprehensive overview of Z-Ile-Leu-aldehyde, a peptide aldehyde inhibitor with significant applications in research, particularly in the fields of cancer biology and neurodegenerative disease. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, mechanism of action, and practical experimental guidelines.

Core Properties of this compound

This compound, also known as Z-IL-CHO or γ-Secretase Inhibitor XII (GSI-XII), is a potent, cell-permeable, and competitive inhibitor of γ-secretase and the Notch signaling pathway.[1][2] Its chemical and physical properties are summarized below.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 161710-10-7 | [1][3] |

| Molecular Formula | C₂₀H₃₀N₂O₄ | [3] |

| Molecular Weight | 362.47 g/mol | [3] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO (≥ 10.8 mg/mL) | [4] |

| Storage | Store at -20°C to -80°C |

Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical characteristics of the compound.

Biological Properties and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of γ-secretase, a multi-subunit protease complex.[4] This inhibition, in turn, blocks the activation of the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis.[4][5] Deregulation of the Notch pathway is implicated in various cancers and developmental disorders.[5]

The compound has been shown to induce apoptosis in various cancer cell lines and reduce tumor growth in animal models. It also plays a role in modulating immune responses and has been investigated for its potential in studying neurodegenerative diseases due to its effect on amyloid-β production.[3]

Signaling Pathway: The Notch Cascade

This compound's primary molecular target is the γ-secretase enzyme, which is a key component of the Notch signaling pathway. The following diagram illustrates the canonical Notch signaling cascade and the point of inhibition by this compound.

Figure 1: The Notch Signaling Pathway and Inhibition by this compound. This diagram illustrates the key steps in Notch signal transduction, from ligand binding to target gene expression, and highlights the inhibitory action of this compound on γ-secretase.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the steps to assess the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

This compound (dissolved in DMSO to create a stock solution)

-

Adherent cancer cell line of interest (e.g., MOPC315.BM)[5]

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0 to 25 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest compound treatment.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

Western Blot Analysis of Notch Pathway Proteins

This protocol describes how to analyze the protein expression levels of key components of the Notch signaling pathway following treatment with this compound.

Materials:

-

This compound

-

Cell line of interest

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Notch1, cleaved Notch1 (NICD), and a housekeeping protein (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0-15 µM) for 24-48 hours.[5]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Notch1, cleaved Notch1, and the housekeeping protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and add ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the housekeeping protein to determine the relative expression levels of the target proteins.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Figure 2: Experimental Workflow for this compound. This flowchart outlines the key steps for in vitro evaluation of this compound, from cell culture to data analysis.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the biological activity of this compound. It is important to note that specific IC₅₀ and Kᵢ values are not consistently reported across the literature, with many studies providing effective concentration ranges.

In Vitro Efficacy

| Cell Line | Assay | Concentration Range | Effect | Source(s) |

| MOPC315.BM (murine multiple myeloma) | Apoptosis/Viability | 10-15 µM | Induced apoptosis and reduced cell viability | [5] |

| CD4⁺ T cells (murine) | mRNA expression | 25 µM | Downregulated RORγt and IL-17 mRNA expression | |

| Breast Cancer Cells | Apoptosis | 8-15 µM | Triggered an apoptotic response | [4] |

Table 2: In Vitro Biological Activity of this compound. This table provides a summary of the effective concentrations and observed effects of this compound in various cell-based assays.

In Vivo Efficacy

| Animal Model | Dosage and Administration | Effect | Source(s) |

| MOPC315.BM mouse model | 10 mg/kg, intraperitoneal injection for 14 days | Reduced myeloma-specific paraprotein levels and diminished osteolytic lesions | [4] |

| Embryonal rhabdomyosarcoma mouse model | 5 mg/kg, intraperitoneal injection | Blocked tumorigenesis | [4] |

Table 3: In Vivo Biological Activity of this compound. This table summarizes the reported in vivo efficacy of this compound in preclinical models.

Conclusion

This compound is a valuable research tool for investigating the roles of γ-secretase and the Notch signaling pathway in various biological processes. Its ability to potently and competitively inhibit this pathway allows for the elucidation of its downstream effects on cell fate, proliferation, and survival. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting, contributing to advancements in our understanding of diseases where the Notch pathway is dysregulated. Researchers should, however, always refer to the specific product datasheets for the most accurate and up-to-date information on solubility and handling.

References

Z-Ile-Leu-aldehyde in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ile-Leu-aldehyde, a potent and cell-permeable peptide aldehyde, has emerged as a significant tool in cancer research. Also known by synonyms such as Z-IL-CHO, Gamma-Secretase Inhibitor XII (GSI-XII), and Calpain Inhibitor I, this compound exhibits a dual mechanism of action by inhibiting both the γ-secretase complex and the calpain family of proteases.[1][2][3][4] This multifaceted inhibitory profile allows it to modulate critical cellular pathways implicated in cancer cell proliferation, survival, and apoptosis, making it a valuable agent for investigating novel therapeutic strategies.[5] This technical guide provides an in-depth overview of this compound's core functionalities, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular pathways and experimental applications.

Mechanism of Action

This compound's anticancer effects are primarily attributed to its ability to interfere with two key enzymatic systems: the γ-secretase/Notch signaling pathway and the calpain protease system.

Inhibition of γ-Secretase and Notch Signaling

The Notch signaling pathway is a highly conserved cellular communication system that plays a crucial role in cell fate determination, proliferation, differentiation, and apoptosis.[6] Dysregulation of this pathway is frequently observed in various cancers, contributing to tumor growth and maintenance.

This compound acts as a potent, competitive inhibitor of γ-secretase, a multi-protein complex essential for the final proteolytic cleavage and activation of the Notch receptor.[4] By blocking γ-secretase, this compound prevents the release of the Notch Intracellular Domain (NICD), which would otherwise translocate to the nucleus to activate the transcription of downstream target genes involved in cell survival and proliferation.[1][6] This inhibition of Notch signaling can lead to cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on this pathway for their growth.[5]

Inhibition of Calpain Proteases

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases.[7] Overexpression and hyperactivity of calpains have been linked to various aspects of cancer progression, including cell migration, invasion, and resistance to apoptosis.[8][9][10] Calpains can cleave a wide range of cellular substrates, including proteins involved in cell structure, signaling, and apoptosis regulation.[7]

This compound functions as a potent inhibitor of calpains.[9] By inhibiting calpain activity, it can prevent the degradation of pro-apoptotic proteins and disrupt the remodeling of the cytoskeleton, thereby impeding cancer cell motility and invasion.[7][8] The inhibition of calpains by this compound represents another avenue through which it exerts its anti-cancer effects.[9]

Quantitative Data

The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize key in vitro and in vivo data.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| MOPC315.BM | Multiple Myeloma | Apoptosis Induction | 12-15 µM | [4] |

| Breast Cancer Cells | Breast Cancer | Apoptosis Induction | 8-15 µM | [6] |

| CD4+ T cells | (Murine) | RORγt and IL-17 mRNA downregulation | 25 µM | [4] |

Table 1: In Vitro Efficacy of this compound

| Animal Model | Cancer Type | Dosage and Administration | Key Findings | Reference |

| MOPC315.BM mouse model | Multiple Myeloma | 10 mg/kg, Intraperitoneal injection for 14 days | Reduced myeloma-specific paraprotein levels, Diminished osteolytic lesions | [4] |

| Embryonal rhabdomyosarcoma mouse model | Rhabdomyosarcoma | 5 mg/kg, Intraperitoneal injection | Blocked tumorigenesis | [6] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, synthesized from published research.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from a stock solution. Final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10 µM, 20 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of this compound.

References

- 1. Notch Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of Notch signaling induces apoptosis of myeloma cells and enhances sensitivity to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. Calpains as potential anti-cancer targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

Z-Ile-Leu-aldehyde and its Potential Role in Attenuating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. The activation of glial cells, particularly microglia and astrocytes, initiates a cascade of inflammatory responses that, while initially protective, can become chronic and contribute to neuronal damage. A key player in these inflammatory pathways is the activation of proteases such as calpains and the proteasome system, which regulate signaling cascades like Nuclear Factor-kappa B (NF-κB). Z-Ile-Leu-aldehyde, a peptide aldehyde, is known to inhibit both calpain and the proteasome. Although direct studies on this compound in neuroinflammation are limited, its inhibitory actions on these key enzymatic systems suggest a significant potential to modulate neuroinflammatory processes. This technical guide provides an in-depth overview of the putative effects of this compound on neuroinflammation, drawing upon data from related calpain and proteasome inhibitors to elucidate its likely mechanisms of action.

Core Mechanisms of Action

This compound's potential anti-neuroinflammatory effects are predicated on its ability to inhibit two central cellular enzymatic systems: calpains and the proteasome.

-

Calpain Inhibition: Calpains are a family of calcium-dependent cysteine proteases. In the central nervous system (CNS), overactivation of calpains is associated with neuronal injury and neurodegeneration.[1][2] Extracellular calpain released from damaged neurons or activated microglia can act as a key signal driving reactive microgliosis, a state of sustained microglial activation.[1][3] This leads to the production of pro-inflammatory cytokines and reactive oxygen species (ROS), perpetuating a cycle of inflammation and neuronal damage.[1][2] By inhibiting calpain, this compound may interrupt this cycle, reducing microglial activation and subsequent neurotoxicity.

-

Proteasome Inhibition: The ubiquitin-proteasome system (UPS) is the primary pathway for targeted protein degradation in eukaryotic cells. The proteasome inhibitor MG-132 (Z-Leu-Leu-Leu-al), which is structurally similar to this compound, has been shown to modulate inflammatory responses.[4] A key mechanism is the inhibition of NF-κB activation.[5][6] In its inactive state, NF-κB is bound to its inhibitor, IκB, in the cytoplasm. Pro-inflammatory stimuli lead to the phosphorylation and subsequent proteasomal degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[7][8][9] By inhibiting the proteasome, this compound is expected to prevent IκB degradation, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory cascade.[5]

Signaling Pathways

The primary signaling pathway implicated in the anti-neuroinflammatory effects of this compound is the NF-κB pathway, which is modulated by both calpain and proteasome activity.

References

- 1. Neuron-Microglia Interaction Induced Bi-directional Cytotoxicity Associated with Calpain Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuron-microglia interaction induced bi-directional cytotoxicity associated with calpain activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactive microgliosis: extracellular μ-calpain and microglia-mediated dopaminergic neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Over-Activated Proteasome Mediates Neuroinflammation on Acute Intracerebral Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Z-Ile-Leu-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ile-Leu-aldehyde, also known as Z-IL-CHO or γ-Secretase Inhibitor XII, is a potent, cell-permeable, and reversible peptide aldehyde inhibitor.[1] It has garnered significant interest in the scientific community for its specific inhibition of γ-secretase and the Notch signaling pathway.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental protocols related to this compound, designed to equip researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their studies.

Discovery and Mechanism of Action

This compound was identified as a potent inhibitor of γ-secretase, a multi-subunit protease complex crucial for intramembrane proteolysis. One of the key substrates of γ-secretase is the amyloid precursor protein (APP). Cleavage of APP by β-secretase followed by γ-secretase leads to the production of amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[3] this compound effectively blocks the activity of γ-secretase, thereby reducing the production of Aβ peptides.[1]

Beyond its role in Aβ production, γ-secretase is a key mediator of Notch signaling, a highly conserved cell-cell communication pathway that regulates cell fate decisions, proliferation, differentiation, and apoptosis.[4] The Notch receptor undergoes proteolytic cleavage by γ-secretase, releasing the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression. By inhibiting γ-secretase, this compound prevents the release of NICD, thereby blocking Notch signaling.[2] This inhibitory action on the Notch pathway has made this compound a valuable tool for studying the biological roles of Notch signaling and as a potential therapeutic agent in diseases characterized by aberrant Notch activity, such as certain cancers.[4][5]

Synthesis of this compound

-

N-terminal Protection of the First Amino Acid: The amino group of L-isoleucine is protected with a benzyloxycarbonyl (Z) group. This is a standard procedure in peptide synthesis to prevent unwanted side reactions during the subsequent coupling step.

-

Activation of the Carboxyl Group: The carboxyl group of the N-protected L-isoleucine is activated to facilitate the formation of the peptide bond.

-

Coupling with the Second Amino Acid Aldehyde: The activated N-Z-L-isoleucine is then coupled with L-leucinal.

-

Purification: The final product, this compound, is purified using standard chromatographic techniques.

A plausible synthetic workflow is outlined below:

Quantitative Data

The inhibitory activity of this compound has been quantified in various studies. The following table summarizes key quantitative data points.

| Parameter | Value | Cell Line / System | Reference |

| In Vitro Activity | |||

| Aβ40 Production IC50 | 7.9 µM | In vitro assay | [6] |

| Aβ42 Production IC50 | 7.6 µM | In vitro assay | [6] |

| Notch Signaling Inhibition | 10-15 µM | MOPC315.BM murine multiple myeloma cells | [4] |

| Apoptosis Induction | 8-15 µM | Human breast cancer cells | [4] |

| In Vivo Activity | |||

| Myeloma Bone Disease Control | 10 mg/kg (intraperitoneal) | MOPC315.BM mouse model | [2] |

| Rhabdomyosarcoma Tumorigenesis Block | 5 mg/kg (intraperitoneal) | Mouse model | [4] |

Experimental Protocols

γ-Secretase Activity Assay (Fluorogenic Substrate-based)

This protocol describes a cell-free assay to measure the enzymatic activity of γ-secretase and its inhibition by this compound using a fluorogenic substrate.

Materials:

-

Cell lysate containing γ-secretase (e.g., from HEK293T cells)

-

γ-Secretase fluorogenic substrate (e.g., a peptide sequence spanning the APP cleavage site flanked by a fluorophore and a quencher like EDANS and DABCYL)[7][8]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM EDTA, 0.25% CHAPSO)

-

This compound

-

DMSO (for dissolving the inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation ~355 nm, Emission ~440-510 nm)[7][8][9]

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the inhibitor in assay buffer.

-

Prepare the cell lysate containing γ-secretase. The protein concentration should be determined using a standard protein assay.

-

Dilute the fluorogenic substrate in assay buffer to the desired working concentration.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the cell lysate.

-

Add 10 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 40 µL of the fluorogenic substrate solution to each well.

-

Incubate the plate at 37°C for 1-2 hours in the dark.[7]

-

-

Data Acquisition:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme or no substrate).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Notch Signaling Inhibition Assay (Cell-based Luciferase Reporter Assay)

This protocol describes a cell-based assay to measure the inhibition of Notch signaling by this compound using a luciferase reporter system.[10][11]

Materials:

-

HEK293 cell line stably expressing a Notch receptor and a luciferase reporter gene under the control of a Notch-responsive promoter (e.g., CSL promoter).[11]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO

-

96-well white, clear-bottom microplate

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the reporter cells in a 96-well plate at a density that allows for optimal growth during the experiment.

-

Incubate the cells overnight at 37°C in a CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or DMSO (vehicle control).

-

-

Incubation:

-

Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

Remove the medium from the wells.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

-

Data Analysis:

-

Measure the luminescence in each well using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel MTT assay).

-

Calculate the percentage of Notch signaling inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathway Diagram

The inhibitory action of this compound on the Notch signaling pathway is depicted in the following diagram.

Conclusion

This compound is a valuable research tool for investigating the roles of γ-secretase and the Notch signaling pathway in various biological processes and disease states. Its potent and specific inhibitory activity makes it a cornerstone compound in studies related to neurodegenerative diseases and cancer. This technical guide provides a foundational understanding of its discovery, synthesis, and application in key experimental settings, empowering researchers to effectively integrate this inhibitor into their research endeavors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Diversity in Notch ligand-receptor signaling interactions [elifesciences.org]

- 4. glpbio.com [glpbio.com]

- 5. Inhibition of NOTCH signaling by gamma secretase inhibitor engages the RB pathway and elicits cell cycle exit in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and activity of analogues of the isoleucyl tRNA synthetase inhibitor SB-203207 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. γ-Secretase Substrate, Fluorogenic An internally quenched fluorogenic peptide substrate containing the C-terminal β-APP (amyloid β-peptide precursor protein) amino acid sequence that is cleaved by γ-secretase. [sigmaaldrich.com]

- 9. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

Z-Ile-Leu-aldehyde and Its Impact on Stem Cell Fate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ile-Leu-aldehyde, also known as γ-Secretase Inhibitor XII (GSI XII) and Z-IL-CHO, is a potent, cell-permeable peptide aldehyde that functions as a competitive inhibitor of γ-secretase.[1][2][3] This enzyme complex is a critical component of the Notch signaling pathway, a highly conserved cell-to-cell communication system that governs numerous aspects of stem cell fate, including self-renewal, proliferation, differentiation, and apoptosis.[1][4] By inhibiting γ-secretase, this compound effectively blocks the cleavage and subsequent nuclear translocation of the Notch intracellular domain (NICD), thereby downregulating the expression of Notch target genes.[1][5] This guide provides an in-depth technical overview of the core principles of this compound's action on stem cells, summarizing available quantitative data, detailing experimental protocols, and visualizing key signaling pathways and workflows.

Core Mechanism of Action: Inhibition of the Notch Signaling Pathway

The canonical Notch signaling pathway is initiated by the binding of a Notch receptor to a ligand (e.g., Delta-like or Jagged) on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage is mediated by the γ-secretase complex, which releases the NICD. The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/RBPJκ/Su(H)/Lag-1) and a member of the Mastermind-like (MAML) family of coactivators. This transcriptional activation complex then drives the expression of target genes, most notably the Hes (Hairy and Enhancer of Split) and Hey (Hairy/Enhancer-of-split related with YRPW motif) families of transcriptional repressors.[4][5]

This compound, by inhibiting γ-secretase, prevents the release of NICD, thus disrupting this entire signaling cascade.[1] The consequences of this inhibition are highly context-dependent and vary significantly between different types of stem cells.

Impact on Mesenchymal Stem Cell (MSC) Fate

Inhibition of Notch signaling by γ-secretase inhibitors like this compound has been shown to have a profound impact on the proliferation and differentiation of MSCs.

Proliferation

Studies utilizing the γ-secretase inhibitor DAPT, which has a similar mechanism of action to this compound, have demonstrated that blocking Notch signaling can reduce the proliferation rate of MSCs.

Differentiation

The effect of this compound on MSC differentiation is lineage-dependent:

-

Osteogenesis: Inhibition of Notch signaling generally promotes osteogenic differentiation. This is often accompanied by the upregulation of key osteogenic markers such as Runx2.

-

Adipogenesis: Blocking the Notch pathway can also enhance adipogenic differentiation.

-

Chondrogenesis: In contrast to osteogenesis and adipogenesis, inhibition of Notch signaling has been reported to impair chondrogenic differentiation.

Table 1: Effects of γ-Secretase Inhibition on Mesenchymal Stem Cells

| Parameter | Effect | Key Markers |

| Proliferation | Decreased | - |

| Osteogenesis | Promoted | Upregulation of Runx2 |

| Adipogenesis | Promoted | - |

| Chondrogenesis | Inhibited | Downregulation of chondrogenic genes |

Data in this table is primarily based on studies using the γ-secretase inhibitor DAPT, and similar outcomes are expected with this compound due to its shared mechanism of action.

Impact on Hematopoietic Stem Cell (HSC) Fate

The Notch signaling pathway is essential for the proper development and function of hematopoietic stem cells.

Embryonic Development

During embryogenesis, Notch signaling is critical for the generation of definitive HSCs.

Adult Hematopoiesis

In adult HSCs, the role of Notch signaling is more complex. It is involved in maintaining the balance between self-renewal and differentiation. Inhibition of this pathway can influence the lineage commitment of HSCs. For instance, some studies suggest that γ-secretase inhibitors can induce erythroid differentiation in certain leukemia cell lines.[6]

Impact on Neural Stem Cell (NSC) Fate

Notch signaling plays a pivotal role in maintaining the undifferentiated state of neural stem and progenitor cells.

Proliferation and Self-Renewal

Activation of the Notch pathway promotes the proliferation and self-renewal of NSCs while inhibiting their differentiation into neurons.

Neuronal Differentiation

Consequently, inhibition of Notch signaling by this compound is expected to promote neuronal differentiation. This would be characterized by the downregulation of NSC markers like Nestin and the upregulation of neuronal markers.[7]

Table 2: Expected Effects of this compound on Neural Stem Cells

| Parameter | Effect | Key Markers |

| Proliferation/Self-Renewal | Decreased | Downregulation of Nestin, Sox2 |

| Neuronal Differentiation | Promoted | Upregulation of neuronal markers (e.g., Tuj1, MAP2) |

Experimental Protocols

While specific, detailed protocols for the use of this compound on non-cancerous stem cells are not widely published, the following sections provide generalized methodologies based on standard stem cell culture and differentiation protocols, incorporating the use of a γ-secretase inhibitor.

General Workflow for Assessing the Impact of this compound on Stem Cell Fate

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Wnt and Notch signaling pathway involved in wound healing by targeting c-Myc and Hes1 separately - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Notch signaling sculpts the stem cell niche [frontiersin.org]

- 6. hubrecht.eu [hubrecht.eu]

- 7. biocompare.com [biocompare.com]

An In-depth Technical Guide to the Structure-Activity Relationship of Z-Ile-Leu-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ile-Leu-aldehyde, also known as MG-132, is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the proteasome. It primarily targets the chymotrypsin-like (ChT-L) activity of the β5 subunit within the 20S proteasome core.[1][2][3] Its ability to block the degradation of ubiquitinated proteins has made it an invaluable tool in cell biology research for studying the ubiquitin-proteasome pathway, which is critical in regulating numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[4][5] Beyond its well-documented role as a proteasome inhibitor, this compound also demonstrates inhibitory activity against γ-secretase and Notch signaling.[6][7][8] This dual activity has broadened its research applications into areas such as neurodegenerative diseases and cancer.[9]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the influence of its structural components on inhibitory activity, and relevant experimental protocols.

Mechanism of Action

The inhibitory activity of this compound is primarily attributed to its C-terminal aldehyde group. This electrophilic "warhead" forms a reversible covalent bond with the hydroxyl group of the N-terminal threonine (Thr1) residue in the active site of the proteasome's β5 subunit.[4][10] This interaction results in the formation of a hemiacetal, effectively blocking the substrate-binding pocket and inhibiting the enzyme's proteolytic activity.[11] The peptide backbone of the inhibitor mimics the natural substrate, allowing it to be recognized and bind to the active site.

Structure-Activity Relationship (SAR)

The potency and selectivity of peptide aldehyde inhibitors are significantly influenced by the amino acid residues at the P1, P2, and P3 positions, as well as the N-terminal protecting group (P4 position).

-

P1 Position (Leucine): The side chain of the P1 residue projects into the S1 binding pocket of the proteasome. For the chymotrypsin-like activity, this pocket preferentially accommodates large hydrophobic residues. The leucine residue at the P1 position of this compound fits well into this pocket.[11]

-

P2 Position (Leucine): The P2 residue also contributes to the binding affinity. Bulky hydrophobic substituents at this position can enhance inhibitory activity.[1]

-

P3 Position (Isoleucine): The P3 residue side chain extends into the S3 pocket, which is a more open and solvent-exposed region. Bulky and hydrophobic residues at this position have been shown to dramatically increase inhibitory potency.[11][12]

-

P4 Position (Z-group - Carbobenzoxy): The N-terminal protecting group plays a crucial role in inhibitor potency. The carbobenzoxy (Z) group is a bulky aromatic group that can form favorable hydrophobic interactions with the surrounding residues, contributing significantly to the overall binding affinity.[1][11] Studies have shown that replacing the Z-group with a less bulky acetyl group, as in MG-101 (Ac-Leu-Leu-Nle-aldehyde), results in a less potent inhibitor.[11]

Quantitative Data: Proteasome Inhibition

The following table summarizes the inhibitory activity of this compound (represented by its close analog MG-132) and related peptide aldehydes against the chymotrypsin-like (ChT-L) activity of the 20S proteasome.

| Compound ID | Structure (P4-P3-P2-P1-warhead) | IC50 (nM) for ChT-L Activity |

| MG-132 (this compound analog) | Z-Leu-Leu-Leu-al | 28.5 ± 3.2 [11] |

| 3c | Cbz-Glu(OtBu)-Phe-Leu-al | 2.5 ± 0.3[11] |

| 3d | Cbz-Glu(OtBu)-Leu-Leu-al | 3.1 ± 0.4[11] |

| 3o | Boc-Ser(OBzl)-Leu-Leu-al | 5.6 ± 0.7[11] |

| 3a | Cbz-Phe-Phe-Leu-al | 25.1 ± 2.8[11] |

| 3b | Cbz-Phe-Leu-Leu-al | 22.4 ± 2.5[11] |

| 3h | Cbz-Nal-Leu-Leu-al | 29.3 ± 3.3[11] |

| 3i | Boc-Phe-Phe-Leu-al | 35.2 ± 3.9[11] |

| 3k | Boc-Nal-Phe-Leu-al | 42.8 ± 4.7[11] |

Experimental Protocols

Proteasome Chymotrypsin-Like Activity Assay (Fluorometric)

This protocol is adapted from common fluorometric assays for measuring proteasome activity.[13][14]

Materials:

-

Purified 20S or 26S proteasome

-

This compound or other inhibitors

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP (for 26S proteasome)

-

Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)

-

Black 96-well microplate

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a black 96-well plate, add 20 µg of cell lysate or a suitable amount of purified proteasome to each well.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Incubate the plate at 37°C for 15 minutes.

-

Add the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 100 µM to all wells to initiate the reaction.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Continue to monitor the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

-

Calculate the rate of AMC release (proportional to proteasome activity) from the linear portion of the kinetic curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro γ-Secretase Activity Assay (Fluorometric)

This protocol provides a general framework for an in vitro γ-secretase assay.[15][16]

Materials:

-

Cell lysate or membrane fraction containing γ-secretase

-

This compound or other inhibitors

-

Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 2 mM EDTA, 1 mM DTT, and protease inhibitor cocktail (without γ-secretase inhibitors)

-

Fluorogenic γ-secretase substrate (e.g., a peptide derived from APP with a fluorophore and a quencher)

-

Black 96-well microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a black 96-well plate, add 25-200 µg of total protein from the cell lysate or membrane fraction to each well.[15]

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the plate at 37°C for 30 minutes.

-

Add the fluorogenic γ-secretase substrate to each well to initiate the reaction.

-

Incubate the plate in the dark at 37°C for 1-2 hours.[15]

-

Measure the fluorescence intensity using appropriate excitation and emission wavelengths for the specific substrate used.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the proteasome assay.

Visualizations

References

- 1. Covalent complexes of proteasome model with peptide aldehyde inhibitors MG132 and MG101: docking and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Proteasome Inhibitors [labome.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of the proteasome block the degradation of most cell proteins and the generation of peptides presented on MHC class I molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. innoprot.com [innoprot.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Z-Ile-Leu-aldehyde Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ile-Leu-aldehyde, also known as γ-Secretase Inhibitor XII (GSI-XII) or Z-IL-CHO, is a potent, competitive, and cell-permeable peptide aldehyde inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway.[1][2][3] Due to its role in modulating fundamental cellular processes such as proliferation, differentiation, and apoptosis, this compound and other γ-secretase inhibitors have been investigated for their therapeutic potential, primarily in oncology.[2] This technical guide provides a summary of the preliminary findings related to the toxicity of this compound, drawing from in vitro and in vivo preclinical studies. It is important to note that comprehensive, publicly available toxicology studies specifically for this compound are limited. Therefore, this guide also incorporates data from other γ-secretase and Notch inhibitors to provide a broader context for its potential toxicological profile, which is largely considered to be mechanism-based.

Quantitative Toxicity Data

The available quantitative data for this compound primarily pertains to its cytotoxic and biological activity in preclinical cancer models. This information is crucial for understanding its therapeutic window and potential for on-target toxicity.

| Parameter | Species/Cell Line | Concentration/Dosage | Observed Effect | Reference |

| In Vitro Cytotoxicity & Biological Activity | ||||

| Apoptosis Induction | MOPC315.BM murine multiple myeloma cells | 12 µM, 15 µM | Induced apoptosis | [1] |

| Apoptosis Induction | Breast cancer cells | 8 µM - 15 µM | Potently triggered an apoptotic response | [2] |

| Cell Viability Reduction | MOPC315.BM murine multiple myeloma cells | 10 µM - 15 µM | Reduced cell viability | [2] |

| Downregulation of RORγt and IL-17 mRNA | CD4+ T cells from C57BL/6 mice | 25 µM | Downregulated RORγt and IL-17 mRNA expression | [1] |

| Impaired Osteoclast Differentiation | RAW264.7 murine monocyte/macrophage cell line | 10 µM | Impaired murine osteoclast differentiation | [2] |

| Prevention of Mammosphere Formation | Mammary cancer stem-like cells | Not specified | Dramatically prevented in vitro mammosphere formation | [2] |

| In Vivo Efficacy & Administration | ||||

| Control of Myeloma Bone Disease | MOPC315.BM mouse model | 10 mg/kg (intraperitoneally for 14 days) | Reduced myeloma-specific paraprotein levels and diminished osteolytic lesions | [1] |

| Blockade of Tumorigenesis | Embryonal rhabdomyosarcoma mouse model | 5 mg/kg (intraperitoneally) | Blocked embryonal rhabdomyosarcoma tumorigenesis | [2] |

Mechanism-Based Toxicity: Inhibition of the Notch Signaling Pathway

The primary mechanism of action of this compound is the inhibition of γ-secretase, which is a critical step in the activation of the Notch signaling pathway.[1][2] Consequently, the observed toxicities are largely attributed to the on-target effects of Notch inhibition in healthy tissues where this pathway plays a vital role in cellular homeostasis.

Key toxicities associated with γ-secretase and Notch inhibitors observed in preclinical and clinical studies of other compounds in this class include:

-

Gastrointestinal (GI) Toxicity : This is a common and often dose-limiting toxicity. Inhibition of Notch signaling in the intestinal crypts can lead to an accumulation of secretory goblet cells (goblet cell metaplasia) and a decrease in absorptive enterocytes, resulting in severe diarrhea.[4][5][6]

-

Hematological Effects : Notch signaling is involved in lymphocyte development. Inhibition can lead to decreases in peripheral T and B cells and lymphoid depletion in the spleen and lymph nodes.[7]

-

Reproductive System Effects : Studies on other γ-secretase inhibitors have shown ovarian follicular degeneration and atrophy in both rats and dogs.[7]

-

Skeletal and Cartilage Effects : Changes in epiphyseal cartilage and trabecular bone have been noted in rats treated with γ-secretase inhibitors.[7]

-

Vascular Effects : Long-term inhibition of Notch1 has been shown to lead to vascular tumors in the liver in mouse models, highlighting the role of Notch in maintaining endothelial quiescence.[8]

Strategies to mitigate these on-target toxicities, particularly GI toxicity, have included intermittent dosing schedules and the co-administration of corticosteroids like dexamethasone.[4][9]

Experimental Protocols

Detailed experimental protocols for the toxicity studies of this compound are not extensively published. However, based on the available literature for this compound and other γ-secretase inhibitors, the following methodologies are representative of the key experiments conducted.

In Vitro Apoptosis Assay (Example)

-

Cell Culture : MOPC315.BM murine multiple myeloma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment : Cells are seeded in multi-well plates and treated with varying concentrations of this compound (e.g., 0, 12, 15 µM) for 24-48 hours.[1]

-

Apoptosis Detection : Apoptosis can be quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

-

Data Analysis : The percentage of apoptotic cells (Annexin V positive) is determined for each treatment group and compared to the vehicle control.

In Vivo Myeloma Mouse Model (Example)

-

Animal Model : The MOPC315.BM mouse model is used to study myeloma bone disease.[1]

-

Treatment Administration : this compound is administered via intraperitoneal injection at a dose of, for example, 10 mg/kg for a period of 14 days.[1]

-

Toxicity and Efficacy Monitoring :